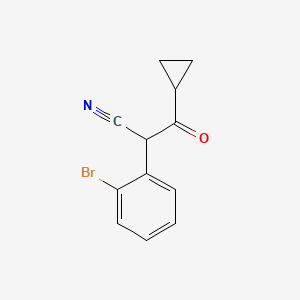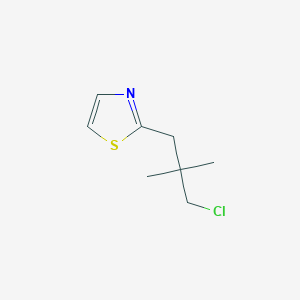
2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to promote the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and sometimes covalent bonds. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-2,2-dimethylpropyl)-1,3-oxazole
- 2-(3-Chloro-2,2-dimethylpropyl)-1,3-imidazole
- 2-(3-Chloro-2,2-dimethylpropyl)-1,3-pyrazole
Uniqueness
2-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties compared to its oxygen or carbon analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of sulfur-containing compounds.
属性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC 名称 |
2-(3-chloro-2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-8(2,6-9)5-7-10-3-4-11-7/h3-4H,5-6H2,1-2H3 |
InChI 键 |
KUBMVHFTRBEQQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NC=CS1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)

![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
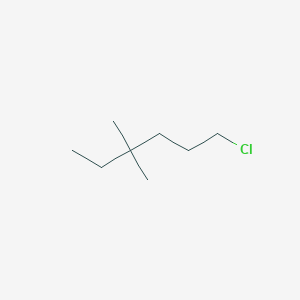
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
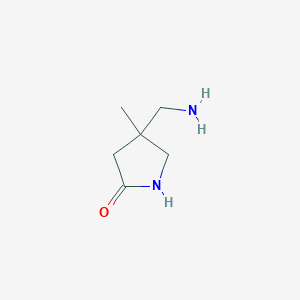

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)

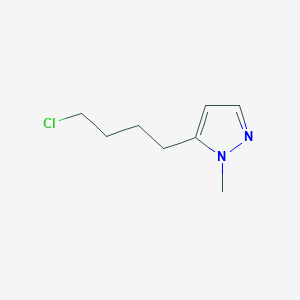
![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
